2-(Pyrazin-2-yl)morpholine
Description
2-(Pyrazin-2-yl)morpholine is a heterocyclic compound featuring a morpholine ring linked to a pyrazine moiety at the 2-position. For instance, 4-(Pyrazin-2-yl)morpholine (a structural analog with pyrazine substitution at the morpholine nitrogen) crystallizes in the monoclinic space group P2₁/c, with a molecular weight of 165.20 g/mol and distinct hydrogen-bonding patterns . Such compounds are of interest due to their prevalence in pharmaceuticals, including treatments for type-2 diabetes and schizophrenia .
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-pyrazin-2-ylmorpholine |
InChI |
InChI=1S/C8H11N3O/c1-2-11-7(5-9-1)8-6-10-3-4-12-8/h1-2,5,8,10H,3-4,6H2 |
InChI Key |
MUUFMICDHBDGKC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrazin-2-yl)morpholine typically involves the reaction of pyrazine derivatives with morpholine. One common method is the condensation of pyrazin-2-amine with morpholine under specific conditions. For instance, the reaction can be catalyzed by titanium tetrachloride (TiCl4) in the presence of pyridine, yielding the desired product with good efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrazin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with functional groups like amines or thiols.
Scientific Research Applications
2-(Pyrazin-2-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Pyrazin-2-yl)morpholine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
4-(Pyrazin-2-yl)morpholine
- Molecular formula : C₈H₁₁N₃O
- Molecular weight : 165.20 g/mol
- Crystal system: Monoclinic (P2₁/c) with unit cell parameters a = 17.069 Å, b = 5.9278 Å, c = 7.8053 Å, and β = 90.54° .
- Key features : The pyrazine ring adopts a near-planar conformation, with C–H···N hydrogen bonds stabilizing the crystal lattice .
2-(Pyridin-2-yl)morpholine
- Molecular formula : C₉H₁₂N₂O
- Molecular weight : 164.20 g/mol
- This compound is marketed as a pharmaceutical intermediate but lacks detailed crystallographic data .
2-[(Piperazin-1-yl)methyl]-4-(propan-2-yl)morpholine
Table 1: Comparative Analysis of Morpholine Derivatives
*Note: Data for this compound is inferred from structural analogs.
Key Observations:
Nitrogen Content : Pyrazine-containing derivatives (C₈H₁₁N₃O) have an additional nitrogen compared to pyridine analogs (C₉H₁₂N₂O), enhancing polarity and hydrogen-bonding capacity .
Crystallography : The planar pyrazine ring in 4-(Pyrazin-2-yl)morpholine facilitates tight crystal packing via C–H···N interactions, whereas bulkier substituents (e.g., piperazine-methyl) may disrupt crystallinity .
Biological Activity : Pyrazine derivatives are explicitly linked to therapeutic applications (e.g., diabetes), while pyridine analogs serve as intermediates, suggesting divergent structure-activity relationships .
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